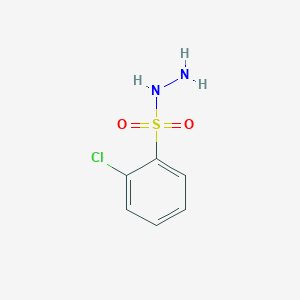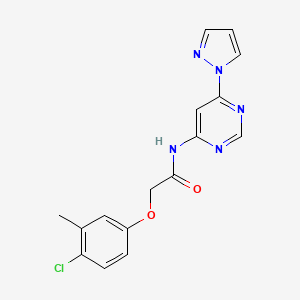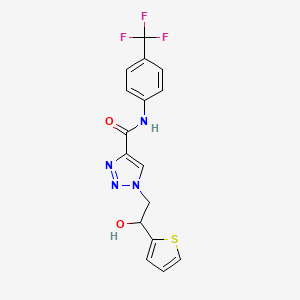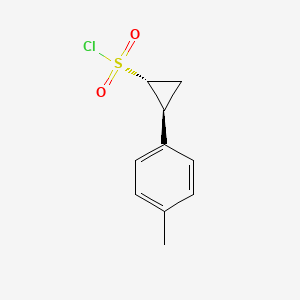
2-Chlorobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Chlorobenzenesulfonohydrazide is1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-Chlorobenzenesulfonohydrazide is a white to off-white powder or crystals . The compound should be stored in a freezer .Applications De Recherche Scientifique
Heavy Metal Ion Sensing
2-Chlorobenzenesulfonohydrazide derivatives have been utilized in the development of sensors for heavy metal ions. A study by Asiri et al. (2018) reported the synthesis of (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules. These molecules were used to create a sensitive and selective sensor for manganese ions (Mn2+), demonstrating significant potential for industrial and environmental applications.
Crystallography and Structural Analysis
Research has focused on the crystal structures of 2-Chlorobenzenesulfonohydrazide derivatives to understand their structural and supramolecular features. Salian et al. (2018) studied the effect of substitution on the structural characteristics of these compounds, contributing valuable insights into their physical and chemical properties.
Molecular Electronic Structure and Nonlinear Optical Properties
The molecular electronic structure and nonlinear optical properties of 2-Chlorobenzenesulfonohydrazide derivatives have been a subject of study. Sasikala et al. (2017) investigated these aspects in (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH), highlighting its potential in photonics and optoelectronics.
Applications in Neurodegenerative Diseases
Research by Avram et al. (2021) on Schiff bases derived from 2-Chlorobenzenesulfonohydrazide proposed their applicability in treating neurodegenerative diseases like Alzheimer’s. This suggests potential pharmacological applications in the field of neuropsychiatry.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of 2-Chlorobenzenesulfonohydrazide derivatives. Aslan et al. (2013) synthesized and characterized benzenesulfonicacid-1-methylhydrazide derivatives and evaluated their antimicrobial efficacy, indicating their potential in developing new antimicrobial agents.
Solvent-Free Organic Synthesis
In the context of green chemistry, 2-Chlorobenzenesulfonohydrazide derivatives have been employed in solvent-free organic synthesis. Phonchaiya et al. (2009) demonstrated the Cannizzaro reaction with 2-chlorobenzaldehyde, showcasing an environmentally friendly approach to chemical synthesis.
Safety and Hazards
The safety information for 2-Chlorobenzenesulfonohydrazide indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H228, H315, and H319 . These statements correspond to flammable solids, skin irritation, and serious eye irritation, respectively .
Propriétés
IUPAC Name |
2-chlorobenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCJRIKOCVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(3,5-dimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2678367.png)
![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)
![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2678375.png)



![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)